molecular formula C23H21N3O2 B2737190 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 1334374-76-3

2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2737190
CAS No.: 1334374-76-3
M. Wt: 371.44
InChI Key: AZACXIYZXSECAN-UHFFFAOYSA-N
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Description

The compound 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic molecule that features a benzimidazole ring, an azetidine ring, and an ethoxynaphthalene moiety

Scientific Research Applications

2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the known activities of other compounds containing a benzo[d]imidazole ring, it could potentially have interesting pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole and azetidine intermediates, followed by their coupling with the ethoxynaphthalene derivative under specific reaction conditions. Common reagents used in these steps include strong bases, coupling agents, and solvents like dichloromethane and dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-methoxynaphthalen-1-yl)methanone
  • (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-hydroxynaphthalen-1-yl)methanone

Uniqueness

2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole: is unique due to the presence of the ethoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2-ethoxynaphthalen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-2-28-20-12-11-15-7-3-4-8-17(15)21(20)23(27)26-13-16(14-26)22-24-18-9-5-6-10-19(18)25-22/h3-12,16H,2,13-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZACXIYZXSECAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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